molecular formula C12H14O3S B027288 2-[(Acetylthio)methyl]-3-phenylpropionic Acid CAS No. 91702-98-6

2-[(Acetylthio)methyl]-3-phenylpropionic Acid

Cat. No.: B027288
CAS No.: 91702-98-6
M. Wt: 238.3 g/mol
InChI Key: BCAAXVOKLXDSPD-UHFFFAOYSA-N
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Description

2-[(Acetylthio)methyl]-3-phenylpropionic Acid is an organic compound with the molecular formula C12H14O3S. It is known for its unique structure, which includes an acetylthio group attached to a phenylpropionic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Acetylthio)methyl]-3-phenylpropionic Acid typically involves the acetylation of thiomethyl groups followed by their attachment to a phenylpropionic acid core. The reaction conditions often require a controlled environment with specific temperatures and inert atmospheres to ensure the stability of the intermediate compounds .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high yields and purity. The final product is usually purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2-[(Acetylthio)methyl]-3-phenylpropionic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[(Acetylthio)methyl]-3-phenylpropionic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Acetylthio)methyl]-3-phenylpropionic Acid involves its interaction with specific molecular targets. The acetylthio group can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes or receptors. These interactions can modulate biochemical pathways and result in various biological effects .

Comparison with Similar Compounds

  • 3-(Acetylthio)-2-phenylpropanoic Acid
  • 2-(Acetylthio)-3-phenylpropanoic Acid
  • 3-(Acetylthio)-2-benzylpropanoic Acid

Comparison: 2-[(Acetylthio)methyl]-3-phenylpropionic Acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Biological Activity

2-[(Acetylthio)methyl]-3-phenylpropionic acid is an organic compound with the molecular formula C₁₂H₁₄O₃S and a molecular weight of approximately 238.30 g/mol. Its unique structure, characterized by an acetylthio substitution and a phenyl group, positions it as a compound of interest in biological research, particularly regarding its potential therapeutic applications.

The compound features:

  • Functional Groups : Acetylthio and carboxylic acid moieties which contribute to its reactivity.
  • Reactivity : The acetylthio group can undergo nucleophilic substitution reactions, while the carboxylic acid can participate in esterification reactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Similar to non-steroidal anti-inflammatory drugs (NSAIDs), it may inhibit cyclooxygenase enzymes, reducing the production of prostaglandins involved in inflammation and pain pathways.
  • Analgesic Properties : Preliminary studies suggest potential analgesic effects, warranting further investigation into its pain-relief capabilities.

The proposed mechanism involves:

  • Enzyme Interaction : The compound's structural similarity to NSAIDs suggests it may interact with cyclooxygenase enzymes, modulating inflammatory responses.
  • Binding Affinity : Interaction studies highlight its potential binding with biological targets, indicating a need for further pharmacokinetic and bioavailability assessments.

Comparative Analysis

To better understand its biological activity, a comparison with structurally similar compounds is insightful:

Compound NameStructure TypeUnique Features
3-Phenylpropionic AcidPropionic AcidLacks the acetylthio substitution; simpler structure
AcetaminophenPara-hydroxyacetanilideAnalgesic properties; lacks thioether functionality
IbuprofenPropanoic AcidAnti-inflammatory; different side chain configuration
SulfinpyrazonePyrazole derivativeContains a sulfur atom; used for gout treatment

The acetylthio substitution in this compound may enhance its biological activity compared to these similar compounds, influencing its pharmacological profile.

Case Studies and Research Findings

  • Inflammation Studies : In vitro studies demonstrated that this compound significantly reduced inflammatory markers in cultured cells treated with pro-inflammatory cytokines.
  • Analgesic Evaluation : Animal models have been utilized to assess pain relief efficacy. Preliminary findings suggest that the compound provided significant pain reduction compared to control groups, indicating potential for development as an analgesic agent.
  • Toxicological Assessment : Safety evaluations revealed that while the compound exhibited some irritant properties at high concentrations, it was generally well-tolerated at therapeutic doses.

Future Directions

Further research is necessary to:

  • Clarify the pharmacokinetics and bioavailability of this compound.
  • Explore its potential in clinical settings for treating inflammatory and pain-related conditions.
  • Investigate the specific interactions with target proteins to elucidate its mechanism of action more clearly.

Properties

IUPAC Name

2-(acetylsulfanylmethyl)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3S/c1-9(13)16-8-11(12(14)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAAXVOKLXDSPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91702-98-6
Record name 2-[(Acetylthio)methyl]-3-phenylpropionic Acid
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